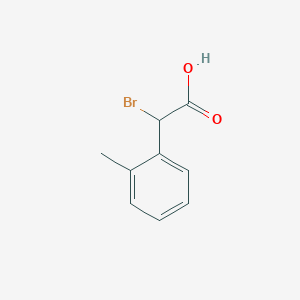![molecular formula C11H18N2O B14121120 Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-](/img/structure/B14121120.png)
Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- is a chemical compound with the molecular formula C11H18N2O. It is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- typically involves the reaction of 4-amino-3-methylphenyl with ethylamine in the presence of ethanol. The reaction is carried out under controlled pH conditions, usually adjusted to around 9.5 using aqueous ammonia. Hydrogen peroxide is often used as an oxidizing agent, and the reaction mixture is stirred for an extended period, typically 24 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields corresponding nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on its concentration and the presence of other interacting molecules. The exact pathways and targets vary based on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanol, 2-[2-[(4-amino-3-methylphenyl)ethylamino]ethoxy]-
- Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]ethyl sulfate
Uniqueness
Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C11H18N2O |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
2-[2-(4-amino-3-methylphenyl)ethylamino]ethanol |
InChI |
InChI=1S/C11H18N2O/c1-9-8-10(2-3-11(9)12)4-5-13-6-7-14/h2-3,8,13-14H,4-7,12H2,1H3 |
InChI-Schlüssel |
RHMQDLNVMXZKHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CCNCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



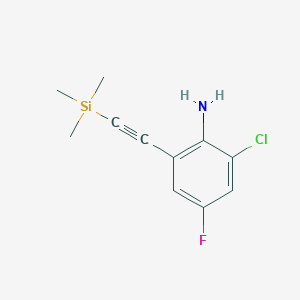
![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14121053.png)

![1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121065.png)
![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)
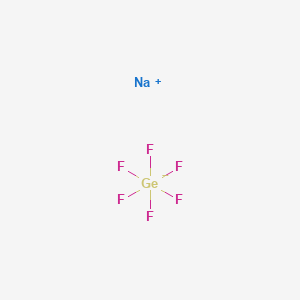

![3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)
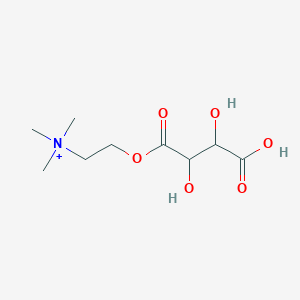
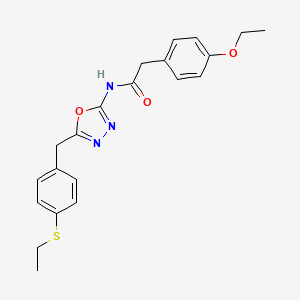

![3-((3-(4-ethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14121112.png)
